N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

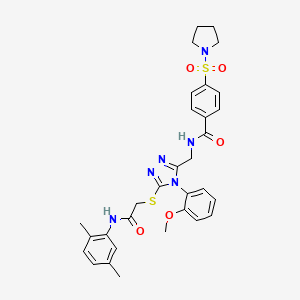

This compound features a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4 and a methyl group linked to a benzamide moiety at position 2. A thioether bridge connects the triazole to a 2-((2,5-dimethylphenyl)amino)-2-oxoethyl group, introducing steric bulk and lipophilicity. Its molecular formula is C₃₃H₃₄N₆O₄S₂, with a molecular weight of 666.8 g/mol .

Key structural attributes influencing bioactivity include:

- 1,2,4-Triazole ring: Known for antimicrobial, antiviral, and kinase inhibitory properties.

- Sulfonamide group: Enhances solubility and binding to biological targets (e.g., carbonic anhydrases).

- Thioether linkage: Improves metabolic stability compared to ether analogs.

Properties

IUPAC Name |

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N6O5S2/c1-21-10-11-22(2)25(18-21)33-29(38)20-43-31-35-34-28(37(31)26-8-4-5-9-27(26)42-3)19-32-30(39)23-12-14-24(15-13-23)44(40,41)36-16-6-7-17-36/h4-5,8-15,18H,6-7,16-17,19-20H2,1-3H3,(H,32,39)(H,33,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVMEEFOFNTJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by relevant research findings and data.

Compound Structure and Properties

The compound features a triazole ring , a pyrrolidine moiety , and an amide linkage , which contribute to its unique chemical properties. The presence of the 2,5-dimethylphenyl group enhances its lipophilicity and biological activity. The molecular formula is C26H27N5O4S, with a molecular weight of 505.59 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown efficacy against multidrug-resistant Gram-positive bacteria and pathogenic fungi. Preliminary studies suggest that the presence of the thiadiazole ring enhances the compound's interaction with bacterial targets, leading to potential applications in treating infections .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Thiadiazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | A549 | 10.5 | Apoptosis induction |

| N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide | NIH/3T3 | 8.7 | Cell cycle arrest |

Neuroprotective Effects

Emerging studies suggest that triazole derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) has been noted, which may contribute to improved cognitive function by enhancing acetylcholine levels in the brain .

Case Studies and Research Findings

- Anticonvulsant Activity : In a study assessing various thiadiazole derivatives for anticonvulsant properties, certain compounds demonstrated significant activity in picrotoxin-induced convulsion models. The structure–activity relationship (SAR) indicated that modifications on the triazole ring could enhance efficacy .

- Molecular Docking Studies : Molecular docking simulations have revealed potential binding interactions between the compound and key biological targets such as Bcl-2 proteins involved in apoptosis regulation. These interactions suggest a mechanism by which the compound could exert its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Triazole Cores

Compound A : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] ()

- Structure : Features a triazole-thione tautomer with a sulfonylphenyl group and 2,4-difluorophenyl substitution.

- Key Differences :

- Absence of the pyrrolidinylsulfonyl and 2-methoxyphenyl groups.

- Presence of thione (-C=S) instead of a thioether bridge.

Compound B : N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()

- Structure: Contains a phthalazinone substituent and 2,4-dichlorophenyl group.

- Key Differences: Replacement of the pyrrolidinylsulfonyl benzamide with a phthalazinone moiety. Chlorophenyl group instead of 2,5-dimethylphenyl.

- Activity: Phthalazinones are associated with anticancer activity, suggesting divergent target profiles compared to the sulfonamide-focused target compound .

Sulfonamide-Containing Analogues

Compound C : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Structure : Combines a pyrazolopyrimidine core with a chromene and sulfonamide group.

- Key Differences :

- Chromene and pyrazolopyrimidine substituents introduce planar aromaticity, contrasting with the triazole’s flexibility.

- Methylsulfonamide vs. pyrrolidinylsulfonyl group.

Thioether-Linked Analogues

Compound D : N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide ()

- Structure : Shares a triazole-thioether backbone but substitutes the pyrrolidinylsulfonyl with a phenylacetamide and adds a thiophene-pyrazole group.

- Reduced sulfonamide-related solubility compared to the target compound.

- Molecular Weight : 636.8 g/mol vs. 666.8 g/mol for the target, suggesting differences in bioavailability .

Comparative Data Table

Research Findings and Implications

- Structural Similarity and Bioactivity : As per , structural similarity correlates with analogous biological responses. The target compound’s pyrrolidinylsulfonyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) compared to simpler sulfonamides .

- Metabolic Stability : The thioether linkage in the target compound likely improves resistance to oxidative metabolism compared to Compounds A (thione) and D (thioether with bulkier substituents) .

- Solubility vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.